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Compound of Interest

Compound Name: 2-Hydroxy-3-iodobenzaldehyde

Cat. No.: B112340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological background of iodinated salicylaldehydes. These compounds serve as versatile

building blocks in medicinal chemistry and drug discovery, owing to the unique combination of

the reactive aldehyde, the acidic hydroxyl group, and the influence of iodine substitution on the

aromatic ring. This document details their synthesis, presents key quantitative data, and

explores their biological activities, including their potential modulation of critical signaling

pathways.

Discovery and Background
The history of iodinated salicylaldehydes is intrinsically linked to the broader exploration of

salicylaldehyde and its derivatives. Salicylaldehyde, a naturally occurring compound found in

plants like meadowsweet, has been a cornerstone in organic synthesis for over a century. Its

derivatives have played a significant role in the development of pharmaceuticals, fragrances,

and chelating agents.

The introduction of iodine to the salicylaldehyde scaffold was a logical progression, driven by

the desire to modulate the compound's electronic properties, lipophilicity, and potential for

forming halogen bonds, all of which can significantly impact biological activity. While a singular

"discovery" paper for each iodinated salicylaldehyde is not readily identifiable in early literature,

their preparation follows established principles of electrophilic aromatic substitution on the

activated phenol ring. Early methods for the iodination of aromatic compounds were developed
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in the late 19th and early 20th centuries, and these techniques were subsequently applied to a

wide range of substrates, including salicylaldehyde and its precursors like salicylic acid.

For instance, the synthesis of 3,5-diiodosalicylic acid, a direct precursor to 3,5-

diiodosalicylaldehyde, has been documented in "Organic Syntheses," with methods dating

back to the early 20th century, citing even earlier work. These preparations typically involved

the reaction of salicylic acid with iodine monochloride or a mixture of iodine and an oxidizing

agent. The conversion of the carboxylic acid to an aldehyde is a standard transformation in

organic chemistry.

In recent decades, iodinated salicylaldehydes have gained prominence as key intermediates in

the synthesis of a variety of biologically active molecules. They are utilized in the creation of

Schiff bases, hydrazones, and other derivatives that have shown potential as enzyme

inhibitors, and anti-inflammatory agents.[1] The iodine atom not only influences the

physicochemical properties of the molecule but also provides a handle for further

functionalization through reactions like palladium-catalyzed cross-coupling.

Synthesis of Iodinated Salicylaldehydes
The synthesis of iodinated salicylaldehydes is primarily achieved through the direct electrophilic

iodination of salicylaldehyde or by the iodination of a precursor like salicylic acid followed by a

reduction or other functional group transformation. The regioselectivity of the iodination is

directed by the activating hydroxyl group, leading predominantly to substitution at the ortho and

para positions (positions 3 and 5).

General Experimental Workflow
The synthesis and characterization of iodinated salicylaldehydes typically follow a standardized

workflow, from the initial reaction to the purification and structural elucidation of the final

product.
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General Experimental Workflow for Iodinated Salicylaldehydes
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Pure Iodinated Salicylaldehyde
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Caption: A general workflow for the synthesis and characterization of iodinated

salicylaldehydes.

Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid from Salicylic Acid
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This protocol is adapted from a well-established procedure for the di-iodination of salicylic acid

using iodine monochloride.[2]

Materials:

Salicylic acid (0.18 mole)

Glacial acetic acid (400 cc)

Iodine monochloride (0.38 mole)

Water

Acetone

Procedure:

Dissolve 25 g (0.18 mole) of salicylic acid in 225 cc of glacial acetic acid in a 2-L beaker

equipped with a mechanical stirrer.

With continuous stirring, add a solution of 62 g (0.38 mole) of iodine monochloride in 165

cc of glacial acetic acid.

Add 725 cc of water to the reaction mixture, which will result in the precipitation of a yellow

solid.

Gradually heat the mixture to 80°C with stirring and maintain this temperature for 20

minutes. The total heating period should be approximately 40 minutes.

Allow the mixture to cool to room temperature.

Collect the precipitate by filtration using a Büchner funnel and wash it sequentially with

acetic acid and then with water.

Dissolve the crude solid in 100 cc of warm acetone and filter by gravity.

Slowly add 400 cc of water to the filtrate with shaking to precipitate the product.
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Collect the purified 3,5-diiodosalicylic acid by suction filtration, wash with water, and dry.

The expected yield is 91–92%.

Protocol 2: General Method for the Preparation of 5-Iodosalicylaldehyde and 3,5-

Diiodosalicylaldehyde

This protocol is based on a patented method for the selective iodination of salicylaldehyde.[3]

Materials:

Salicylaldehyde

Ethanol or Methanol

Acetic acid

Phosphoric acid

Iodinating agent (e.g., a mixture of I₂ and KIO₃)

Water

Procedure for 5-Iodosalicylaldehyde:

Dissolve salicylaldehyde in ethanol or methanol in a reaction flask.

Add acetic acid and phosphoric acid to the solution and stir.

Add an equimolar amount of the iodinating agent.

Maintain the reaction temperature between 25°C and 40°C and react for 2-12 hours.

After the reaction is complete, add water to precipitate the product.

Filter the solid, wash with an ethanol-water solution, and dry to obtain 5-

iodosalicylaldehyde.

Procedure for 3,5-Diiodosalicylaldehyde:
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Follow steps 1-3 as for the synthesis of 5-iodosalicylaldehyde.

Maintain the reaction temperature between 50°C and 70°C and react for 2-12 hours.

Follow steps 5-6 as for the synthesis of 5-iodosalicylaldehyde to obtain 3,5-

diiodosalicylaldehyde.

Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for some of the most common iodinated

salicylaldehydes.
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Compoun
d

Structure
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

1H NMR
(δ, ppm)

13C NMR
(δ, ppm)

3-

Iodosalicyl

aldehyde

C₇H₅IO₂ 248.02 104-106

11.75 (s,

1H, OH),

9.72 (s,

1H, CHO),

8.26 (d,

1H), 7.86

(d, 1H),

6.95 (t, 1H)

196.5,

162.1,

146.9,

131.2,

122.5,

120.3, 91.8

5-

Iodosalicyl

aldehyde

C₇H₅IO₂ 248.02 98-100

10.8 (s,

1H, OH),

9.78 (s,

1H, CHO),

7.95 (d,

1H), 7.85

(dd, 1H),

6.75 (d,

1H)

195.8,

160.9,

145.2,

140.1,

122.9,

119.8, 83.2

3,5-

Diiodosalic

ylaldehyde

C₇H₄I₂O₂ 373.91 109-110[4]

11.75 (s,

1H, OH),

9.72 (s,

1H, CHO),

8.26 (s,

1H), 7.86

(s, 1H)[3]

194.2,

161.3,

152.1,

142.8,

122.7,

85.9, 81.2

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data

presented are representative values.

Biological Activity and Signaling Pathways
Iodinated salicylaldehydes and their derivatives are of significant interest in drug discovery due

to their diverse biological activities. The salicylaldehyde moiety itself can participate in various
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interactions, including hydrogen bonding and, notably, the formation of reversible covalent

bonds with lysine residues in proteins through Schiff base formation.[5][6] This covalent

modification can lead to the inhibition of enzyme activity or the modulation of protein function.

Covalent Modification of Proteins
The aldehyde group of salicylaldehydes is electrophilic and can react with the nucleophilic ε-

amino group of lysine residues on proteins to form an imine, also known as a Schiff base. The

presence of the ortho-hydroxyl group in salicylaldehydes can stabilize this imine through an

intramolecular hydrogen bond, making the covalent interaction more favorable compared to

simple aldehydes. This mechanism of reversible covalent inhibition is an increasingly explored

strategy in drug design for achieving high potency and selectivity.

Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation,

and its dysregulation is implicated in numerous diseases, including cancer and autoimmune

disorders.[7] Salicylates, the active metabolites of aspirin, are known to inhibit the NF-κB

pathway by directly targeting and inhibiting the IκB kinase β (IKKβ) subunit.[8] Given the

structural similarity, it is hypothesized that iodinated salicylaldehydes may also inhibit the NF-

κB pathway. The aldehyde functionality could potentially enhance this activity by forming a

covalent bond with a lysine residue in or near the ATP-binding pocket of IKKβ, further

stabilizing the inhibitory interaction.
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Hypothetical Inhibition of the NF-κB Pathway by an Iodinated Salicylaldehyde
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Caption: Hypothetical inhibition of the canonical NF-κB pathway by an iodinated

salicylaldehyde.

This diagram illustrates the canonical NF-κB signaling cascade and the proposed point of

intervention for an iodinated salicylaldehyde. The inhibitor is shown to target the IKK complex,

preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters

NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. The

potential for covalent bond formation between the salicylaldehyde and a lysine residue on IKKβ

is highlighted as a possible mechanism for enhanced inhibition.

Conclusion
Iodinated salicylaldehydes are a valuable class of compounds with a rich history rooted in the

development of aromatic chemistry. Their straightforward synthesis and the versatile reactivity

of their functional groups make them important building blocks for the creation of novel

chemical entities. The ability of the salicylaldehyde moiety to form reversible covalent bonds

with proteins, coupled with the modulatory effects of iodine substitution, provides a powerful

platform for the design of targeted therapeutics. Further investigation into the specific molecular

targets and signaling pathways affected by different iodinated salicylaldehydes will undoubtedly

open new avenues for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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